molecular formula C10H8ClNO2 B3356148 1-Acetyl-6-chloroindolin-2-one CAS No. 651747-72-7

1-Acetyl-6-chloroindolin-2-one

Cat. No. B3356148
CAS RN: 651747-72-7
M. Wt: 209.63 g/mol
InChI Key: SEJDHBXBPUHCFY-UHFFFAOYSA-N
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Description

1-Acetyl-6-chloroindolin-2-one is a chemical compound with the molecular formula C10H10ClNO and a molecular weight of 195.65 . It is also known by several synonyms such as 1-ACETYL-6-CHLOROINDOLINE, 1-(6-chloroindolin-1-yl)ethanone, and 1-acetyl-6-chloroindoline crystalline .


Synthesis Analysis

The synthesis of 1-Acetyl-6-chloroindolin-2-one and its analogues involves the reaction of 6-chloro-5-(2-chloroacetyl)-indolin-2-one with substituted secondary amines in the presence of a Tetrabutylammonium bromide as a catalyst . Another method involves the Bronsted acid-catalyzed rapid enol-ether formation of 2-hydroxyindole-3-carboxaldehydes .

Scientific Research Applications

Antiproliferative Activities

1-Acetyl-6-chloroindolin-2-one derivatives have shown promising antiproliferative activities against cancer cell lines. A study by Lin et al. (2013) synthesized various indolin-2-one derivatives, revealing compounds with potent activity against lung and colon cancer cells, comparable to Sunitinib, an established cancer therapy drug (Lin et al., 2013).

Molecular Structure Studies

Research by Hachuła et al. (2011) on 6-chloroindolin-2-one examined its molecular structure through X-ray and density functional theory (DFT) calculations. Their findings highlighted its planar structure and interactions at the molecular level, contributing to the understanding of indolin-2-one derivatives' properties (Hachuła et al., 2011).

Anticonvulsant Activity

Aminobenzothiazole derivatives, including those with 1-acetyl-6-chloroindolin-2-one, have been evaluated for anticonvulsant properties. Amnerkar and Bhusari (2010) synthesized and tested various compounds, finding one with high anticonvulsant efficacy and protective index, suggesting potential for treating seizure disorders (Amnerkar & Bhusari, 2010).

Neurodegenerative Disorder Treatment

Research by Tripathi and Ayyannan (2018) explored derivatives of 1-acetyl-6-chloroindolin-2-one as inhibitors of acetylcholinesterase, an enzyme target in neurodegenerative disorders. Their studies identified a compound with strong inhibitory activity, highlighting the potential of these derivatives in treating conditions like Alzheimer's disease (Tripathi & Ayyannan, 2018).

Plant Growth Studies

Investigations into 4-Chloroindole-3-acetic acid, a related compound, have provided insights into plant growth regulation. Research by Reinecke (2004) focused on its role as an auxin in plant growth, particularly in the Fabaceae family, indicating a broader relevance of chlorinated indoles in biological systems (Reinecke, 2004).

Novel Synthesis Methods

Recent advancements in synthesis techniques for indolin-2-one derivatives have been reported. Aksenov et al. (2022) presented a one-pot synthesis approach for 2-(3-oxoindolin-2-yl)acetonitriles, demonstrating the evolving methods in producing these compounds (Aksenov et al., 2022).

Safety and Hazards

The safety data sheet for 6-Chloro-2-oxindoline, a related compound, suggests that it is harmful if swallowed, causes skin irritation, serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

Future Directions

Future research could focus on the synthesis of novel 3o-amine consisting 5-acetyl-6-chloroindolin-2-one analogues, as they have shown moderate to good antioxidant properties . Additionally, further studies could explore the biological potential of indole derivatives .

properties

IUPAC Name

1-acetyl-6-chloro-3H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-6(13)12-9-5-8(11)3-2-7(9)4-10(12)14/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJDHBXBPUHCFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(=O)CC2=C1C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60469917
Record name 1-Acetyl-6-chloro-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-6-chloroindolin-2-one

CAS RN

651747-72-7
Record name 1-Acetyl-6-chloro-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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